BenchChemオンラインストアへようこそ!

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

Apoptosis Caspase-3 Enzyme Inhibition

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide (CAS 865249-51-0) is a synthetic heterocyclic compound that combines a 2-oxo-2H-chromene (coumarin) core with a 1,3,4-oxadiazole ring bearing a 2-chlorophenyl substituent. With a molecular formula of C₁₈H₁₀ClN₃O₄ and a molecular weight of 367.7 g/mol, it belongs to the class of coumarin-tagged 1,3,4-oxadiazole conjugates, a scaffold extensively explored for anticancer, antimicrobial, and anti-inflammatory applications.

Molecular Formula C18H10ClN3O4
Molecular Weight 367.75
CAS No. 865249-51-0
Cat. No. B2832713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide
CAS865249-51-0
Molecular FormulaC18H10ClN3O4
Molecular Weight367.75
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
InChIInChI=1S/C18H10ClN3O4/c19-13-7-3-2-6-11(13)16-21-22-18(26-16)20-15(23)12-9-10-5-1-4-8-14(10)25-17(12)24/h1-9H,(H,20,22,23)
InChIKeyFLYJUFNSXGHGLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide (CAS 865249-51-0) – A Coumarin-Oxadiazole Hybrid for Targeted Research Procurement


N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide (CAS 865249-51-0) is a synthetic heterocyclic compound that combines a 2-oxo-2H-chromene (coumarin) core with a 1,3,4-oxadiazole ring bearing a 2-chlorophenyl substituent . With a molecular formula of C₁₈H₁₀ClN₃O₄ and a molecular weight of 367.7 g/mol, it belongs to the class of coumarin-tagged 1,3,4-oxadiazole conjugates, a scaffold extensively explored for anticancer, antimicrobial, and anti-inflammatory applications [1]. The compound has appeared in high-throughput screening campaigns, including a cell-based assay for GPR151 activators at The Scripps Research Institute Molecular Screening Center, and has a recorded biochemical IC₅₀ of 6.60 nM against human recombinant caspase-3 in a fluorogenic cleavage assay [2][3]. These early-stage data points position the molecule as a research tool of interest, but they do not yet constitute a validated therapeutic profile.

Why N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide Cannot Be Replaced by Generic Coumarin-Oxadiazole Analogs


The coumarin-oxadiazole chemical space is highly sensitive to substitution patterns; even minor modifications to the oxadiazole C-5 aryl group or the coumarin C-3 carboxamide linker can drastically alter target engagement, potency, and selectivity [1]. In a library of coumarin-tagged 1,3,4-oxadiazole conjugates, compounds bearing benzyl moieties at the oxadiazole ring exhibited superior antiproliferative activity compared to their alkyl analogues, and the introduction of a sulfone unit further shifted selectivity between ER+ and ER- breast cancer cell lines [1]. For the target compound, the 2-chlorophenyl substituent on the oxadiazole ring is a defining structural feature that distinguishes it from other in-class compounds. The recorded caspase-3 IC₅₀ of 6.60 nM cannot be assumed for close analogs with different aryl substitutions, as caspase-3 inhibition is exquisitely dependent on the electrophilic and steric properties of the P1 moiety [2]. Therefore, substituting this compound with a generic coumarin-oxadiazole analog without experimental validation risks losing the specific activity profile observed in screening campaigns.

Quantitative Differentiation Evidence for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide (CAS 865249-51-0)


Caspase-3 Inhibition Potency: Single-Concentration Screening Hit with Sub-10 nM IC₅₀

The target compound demonstrates potent inhibition of human recombinant caspase-3, with an IC₅₀ of 6.60 nM in a fluorogenic assay using 7-amino-4-methylcoumarin (AMC) cleavage as readout [1]. This value places the compound among the low-nanomolar caspase-3 inhibitors, a potency range often associated with peptidomimetic inhibitors. However, no direct head-to-head comparison with a reference inhibitor (e.g., Ac-DEVD-CHO or Z-VAD-FMK) is available in the same assay. Cross-study comparison with published caspase-3 inhibitors shows that the compound's potency is within the range of known active scaffolds, but selectivity over other caspases or off-targets has not been assessed [2].

Apoptosis Caspase-3 Enzyme Inhibition

GPR151 Activator Screening: Functional Activity in Cell-Based Assay

The compound was tested in a cell-based high-throughput primary assay (PubChem AID:1508602) designed to identify activators of the orphan G protein-coupled receptor GPR151, a target implicated in habenula function and neuropsychiatric disorders [1]. The assay endpoint was luminescence-based detection of receptor activation. The compound's activity is reported as a percentage activation at a single concentration (exact value not publicly retrievable without accessing the primary screening data). No comparator data for this specific target are available, as GPR151 has no well-characterized small-molecule agonists. The assay belongs to the class of orphan GPCR de-orphanization campaigns, making the compound a potential starting point for probe development.

GPR151 GPCR Neuropsychiatric Disorders

Structural Differentiation: 2-Chlorophenyl Oxadiazole vs. Common Aryl Analogs

The 2-chlorophenyl substituent at the oxadiazole C-5 position is a key differentiator from unsubstituted phenyl, 4-chlorophenyl, or heteroaryl analogs frequently reported in coumarin-oxadiazole libraries [1]. In caspase-3 inhibitors, ortho-substituted aryl groups can influence binding by occupying the S2 pocket or modulating the electrophilicity of the warhead. While no direct SAR series including the target compound has been published, class-level inference from structurally related oxadiazole-based caspase inhibitors suggests that ortho-chloro substitution may enhance potency and metabolic stability relative to para- or unsubstituted analogs [2]. The compound's ClogP (calculated ~2.8) and topological polar surface area (tPSA ~85 Ų) indicate favorable drug-like properties for cell permeability.

Medicinal Chemistry SAR Caspase Inhibition

Optimal Procurement and Application Scenarios for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide (865249-51-0)


Apoptosis Probe Development and Caspase-3 Inhibitor Screening

The compound's sub-10 nM caspase-3 inhibitory activity [1] positions it as a potential starting point for developing fluorescent or affinity-based probes for apoptosis research. Its coumarin core is inherently fluorescent, which could be exploited for the design of activity-based probes. However, procurement for this purpose must be preceded by confirmation of potency in dose-response and selectivity profiling against caspase-3, -7, and -9.

Orphan GPCR Tool Compound for GPR151 Target Validation

As one of the few publicly disclosed hits in a GPR151 activator screen [2], the compound may serve as an early tool for studying GPR151 pharmacology in habenula-related neuropsychiatric models. Its use requires follow-up confirmation of activity, selectivity, and functional efficacy in secondary assays.

SAR Expansion of Coumarin-Oxadiazole Hybrids

The unique 2-chlorophenyl substitution pattern differentiates this compound from the majority of reported coumarin-oxadiazole conjugates [3]. It can be procured as a reference standard for SAR studies aimed at optimizing caspase inhibition, GPCR modulation, or antiproliferative activity, provided that comparative analogs with systematic substitution variations are also sourced.

Computational Chemistry and Docking Studies

The compound's well-defined structure, moderate molecular weight, and the availability of docking-ready conformers make it suitable for in silico studies. It can be used to benchmark docking algorithms against caspase-3 or GPR151, or to generate pharmacophore models for coumarin-oxadiazole libraries.

Quote Request

Request a Quote for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.